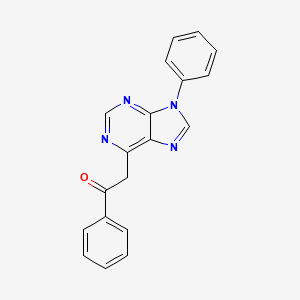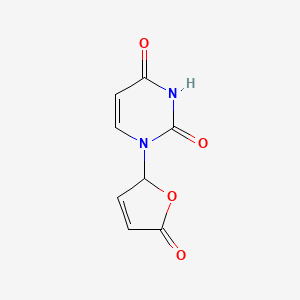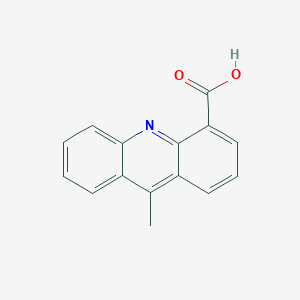![molecular formula C19H21N3O B12906290 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole CAS No. 62078-65-3](/img/structure/B12906290.png)
3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole, a potential synthetic route could involve the reaction of a phenyl-substituted nitrile oxide with a suitable alkyne under mild conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
化学反应分析
Types of Reactions
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
科学研究应用
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in various diseases.
Industry: Isoxazole derivatives are used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Phenylisoxazole: A simpler isoxazole derivative with similar biological activities.
4-Phenylisoxazole: Another isoxazole derivative with potential therapeutic applications.
5-Phenylisoxazole: Known for its antimicrobial properties.
Uniqueness
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole is unique due to the presence of the phenyl(1,2,2-trimethylhydrazinyl)methyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .
属性
CAS 编号 |
62078-65-3 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC 名称 |
1,1,2-trimethyl-2-[phenyl-(3-phenyl-1,2-oxazol-4-yl)methyl]hydrazine |
InChI |
InChI=1S/C19H21N3O/c1-21(2)22(3)19(16-12-8-5-9-13-16)17-14-23-20-18(17)15-10-6-4-7-11-15/h4-14,19H,1-3H3 |
InChI 键 |
YXYYGMVUSYXELT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N(C)C(C1=CC=CC=C1)C2=CON=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)



